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molecular formula C13H11NO3 B8708368 2-Methyl-4-nitro-1-phenoxybenzene CAS No. 171349-95-4

2-Methyl-4-nitro-1-phenoxybenzene

Cat. No. B8708368
M. Wt: 229.23 g/mol
InChI Key: BTPSYIJYKXHNFL-UHFFFAOYSA-N
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Patent
US05631401

Procedure details

Using phenol and 2-fluoro-5-nitrotoluene and the procedures described in Example 52A, except the reaction was heated to 60° C. overnight and vacuum distilled at 4.5 mm Hg, 174°-5° C., provided 3-methyl-4-phenoxynitrobenzene. 1H NMR (CDCl3) δ 8.16 (dd, 1H), 8.00 (dd, 1H), 7.42 (m, 2H), 7.23 (m, 1H), 7.05 (m, 2H), 6.78 (d, 1H),2.42 (s, 3H). MS (DCl/NH3) role 247 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.F[C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:10]=1[CH3:18]>>[CH3:18][C:10]1[CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[CH:13]=[CH:14][C:9]=1[O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
vacuum distilled at 4.5 mm Hg, 174°-5° C.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1OC1=CC=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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